N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that features a benzimidazole moiety linked to a thiophene ring via a phenyl group. Benzimidazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry . Thiophene rings are also present in various biologically active compounds, making this compound of particular interest for research and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds containing the benzimidazole moiety have been found to interact with a variety of targets, including aurora kinase a and cyclin-dependent kinase 2 .
Mode of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s solubility in water and other polar solvents could potentially influence its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. After completion, the product is purified by recrystallization from ethanol .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide: Unique due to the combination of benzimidazole and thiophene moieties.
4-(1H-benzimidazol-2-yl)aniline: Lacks the thiophene ring, which may reduce its biological activity.
Thiophene-2-carboxamide: Lacks the benzimidazole moiety, which may limit its range of biological activities.
Uniqueness
This compound is unique because it combines the biological activities of both benzimidazole and thiophene rings. This dual functionality can enhance its potential as a therapeutic agent and make it a valuable compound for further research .
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a thiophene ring through a phenyl group. This structural combination is significant as both benzimidazole and thiophene derivatives are known for their diverse pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against several bacterial strains. For example, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It has also been noted for its ability to inhibit biofilm formation, which is crucial in treating persistent infections .
Comparative Data Table:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | 0.22 - 0.25 | Antimicrobial |
Other Benzimidazole Derivative | 0.25 - 0.30 | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound is also noteworthy.
Research Insights:
- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (T47D), and bladder (HCV29T) cancer cells. Some derivatives showed stronger antiproliferative properties than cisplatin, a commonly used chemotherapeutic agent .
Case Study Example:
In a study involving the synthesis of new benzimidazole derivatives, it was found that specific modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting that structural variations can optimize therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components.
Key SAR Insights:
- Benzimidazole Moiety : Known for broad-spectrum pharmacological properties, including antibacterial and anticancer activities.
- Thiophene Ring : Contributes to the compound's electronic properties, enhancing interaction with biological targets.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMGOVEIWGGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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